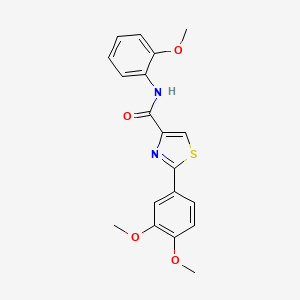![molecular formula C15H16N4O3 B7454392 [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate, also known as EAPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EAPC is a pyrazine derivative and is structurally similar to other pyrazine-based compounds that have shown promising results in the treatment of various diseases.
作用机制
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate also inhibits the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate also inhibits the formation of new blood vessels, which is a process known as angiogenesis. This process is involved in the growth and spread of tumors.
实验室实验的优点和局限性
One of the advantages of using [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate in lab experiments is its ability to inhibit the activity of multiple enzymes and signaling pathways. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate. Another direction is the study of [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate and its potential use in the treatment of various diseases.
In conclusion, [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is a promising compound that has shown potential therapeutic properties in the treatment of various diseases. Its ability to inhibit the activity of multiple enzymes and signaling pathways makes it a promising candidate for further study. However, further research is needed to fully understand its mechanisms of action and potential use in the clinic.
合成方法
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate can be synthesized using a multi-step process that involves the reaction of 3-aminopyrazine-2-carboxylate with 2-bromoethyl ethyl ether, followed by the reaction with ethylamine and 3-ethylaniline. The final compound is obtained after purification and isolation steps.
科学研究应用
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has also been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
属性
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-2-10-4-3-5-11(8-10)19-12(20)9-22-15(21)13-14(16)18-7-6-17-13/h3-8H,2,9H2,1H3,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQZHYZJBZROIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=NC=CN=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(1-Benzylpyrazol-4-yl)methyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454321.png)
![N-(3-morpholin-4-ylpropyl)-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454328.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-cyclohexyl-N-phenylacetamide](/img/structure/B7454329.png)
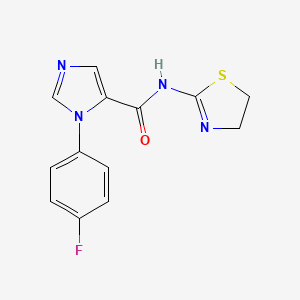
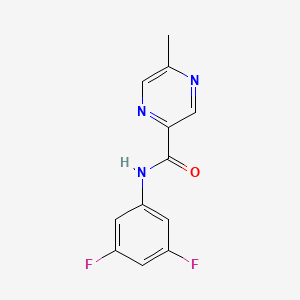
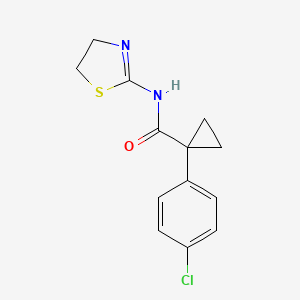
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)

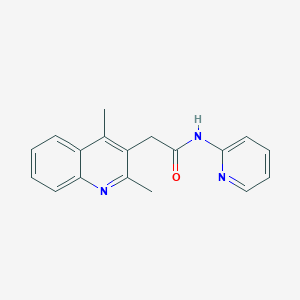
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
